1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one

Description

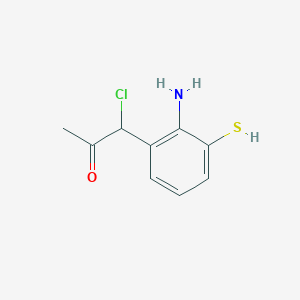

1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one is a substituted propanone derivative featuring a chlorinated ketone backbone and a phenyl ring substituted with amino (–NH2) and mercapto (–SH) groups. The chlorine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitutions or cyclization reactions to generate thiadiazoles, triazines, or pyrazoles .

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(2-amino-3-sulfanylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,11H2,1H3 |

InChI Key |

BMSZPJOHUVPVBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)S)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to 1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one include derivatives of 1-chloropropan-2-one with varying substituents on the phenyl ring or adjacent functional groups. Below is a detailed comparison of key analogs based on substituent effects, synthesis routes, and applications:

Table 1: Comparative Analysis of 1-Chloropropan-2-one Derivatives

Key Observations:

Substituent Effects on Reactivity and Bioactivity Electron-Donating Groups (e.g., –NH2, –SH): The amino and mercapto groups in the target compound enhance solubility in polar solvents and may promote interactions with biological targets (e.g., DNA or enzymes) via hydrogen bonding or thiol-mediated mechanisms . Electron-Withdrawing Groups (e.g., –Cl, benzooxazole): Chlorine and benzoheterocycles increase electrophilicity, favoring nucleophilic attacks for cyclization or cross-coupling reactions. For example, benzooxazole derivatives form DNA-binding thiadiazoles with cytotoxic effects .

Synthetic Routes Hydrazone Formation: Compounds like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one are synthesized via diazotization of aromatic amines followed by coupling with 2-chloro-2,4-pentanedione . Quaternary Ammonium Salts: 1-(2-Oxopropyl)pyridin-1-ium chloride is prepared by heating pyridine with 1-chloropropan-2-one, highlighting the versatility of the α-chloroketone in forming charged intermediates .

Biological Applications Anticancer Activity: Benzooxazole- and benzothiazole-containing derivatives exhibit anti-tumor activity, with docking studies suggesting DNA intercalation as a mechanism . Antibacterial Potential: Urea derivatives like DMTU1 inhibit quorum sensing, a virulence factor in bacteria .

Contrasts and Limitations

- Steric and Electronic Differences: The bicycloheptane-substituted thiourea in introduces steric bulk, reducing reactivity compared to the more planar, electron-rich target compound .

- Scope of Activity: While thiadiazoles from show micromolar cytotoxicity, the target compound’s bioactivity remains speculative without direct data.

Research Findings and Mechanistic Insights

- DNA Interaction: Cationic thiadiazoles derived from 1-chloropropan-2-one analogs bind DNA via minor-groove interactions, confirmed by spectral shifts and molecular docking .

- Structural Flexibility: The α-chloroketone group enables diverse transformations, such as forming pyridinium salts () or participating in Staudinger/aza-Wittig reactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.